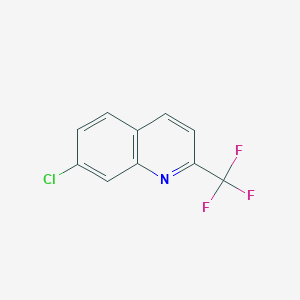

7-Chloro-2-(trifluoromethyl)quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHRZPSINYXZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452649 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-70-6 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 7-Chloro-2-(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold," a structural framework consistently found in a multitude of biologically active and functionally significant molecules. From the historic antimalarial quinine to modern anticancer agents like bosutinib, the quinoline core is a testament to nature's and science's synthetic ingenuity.[1] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic properties.[2]

This guide provides an in-depth technical exploration of 7-Chloro-2-(trifluoromethyl)quinoline (CAS No. 83183-56-6), a molecule that embodies the powerful synergy of these two motifs. It is not merely another heterocycle but a highly versatile and reactive intermediate, offering medicinal chemists a pre-functionalized platform for the rapid development of novel chemical entities. We will delve into its fundamental properties, plausible synthetic pathways, key reactive handles, and the practical methodologies required to leverage its full potential in a research and development setting. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to make informed decisions in their synthetic campaigns.

Core Physicochemical & Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. These parameters govern solubility, reactivity, and potential interactions within biological systems. The key identifiers and computed properties for 7-Chloro-2-(trifluoromethyl)quinoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83183-56-6 | [1][3] |

| Molecular Formula | C₁₀H₅ClF₃N | [1][3] |

| Molecular Weight | 231.60 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | [3] |

| InChI Key | YAQSVMJOGLVYGQ-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| pKa (Predicted) | -2.06 ± 0.50 | [3] |

| XLogP3-AA | 4 | [3] |

Strategic Synthesis of the Quinoline Core

The construction of the substituted quinoline ring is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The selection of a specific pathway is dictated by the availability of starting materials and the desired substitution pattern. For 7-Chloro-2-(trifluoromethyl)quinoline, the Combes quinoline synthesis presents a logical and efficient approach.

The causality behind this choice lies in its directness: it facilitates the condensation of a substituted aniline (m-chloroaniline) with a β-diketone. In this case, the required precursor would be a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or, more simply, trifluoroacetylacetone. The reaction is typically catalyzed by a strong acid, which promotes both the initial enamine formation and the subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline system.

Caption: Logical Workflow for the Combes Synthesis.

This method is advantageous as it directly installs the required chloro and trifluoromethyl groups from commercially available precursors in a single, robust cyclization step.[4]

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the structure of the synthesized product is a critical, self-validating step in any synthetic protocol. The expected spectroscopic data for 7-Chloro-2-(trifluoromethyl)quinoline would include:

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships. The specific chemical shifts would be influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the CF₃ group. Its chemical shift would provide confirmation of the electronic environment.

-

¹³C NMR: The carbon spectrum would show ten distinct signals for the ten carbon atoms. The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the chloro-substituted ring would be consistent with established substituent effects.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak at m/z 231. A characteristic M+2 peak at m/z 233 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A Versatile Intermediate: Gateway to Chemical Diversity

The true value of 7-Chloro-2-(trifluoromethyl)quinoline lies in its utility as a chemical building block. The chlorine atom at the 2-position is not an inert substituent; it is a reactive handle for introducing further molecular complexity. This reactivity is primarily governed by two major classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling reactions.

The chlorine at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[5] This makes it an excellent substrate for SₙAr reactions, allowing for the displacement of the chloride with a wide variety of nucleophiles.[6][7] Furthermore, as an aryl chloride, it is a competent partner in numerous cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[8][9][10][11]

Caption: Key Reactivity Pathways for Derivatization.

These two reaction classes empower researchers to rapidly generate libraries of novel compounds for screening, making this intermediate a powerful tool in lead generation and optimization campaigns.

Experimental Protocols: From Theory to Practice

The following protocols are generalized methodologies based on established principles for analogous systems. They serve as a robust starting point for experimentation, though optimization for specific substrates is always recommended.

Exemplary Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 2-aryl-7-chloro-quinoline derivative, a common objective in medicinal chemistry programs.

Objective: To synthesize 2-(4-methoxyphenyl)-7-chloro-2-(trifluoromethyl)quinoline.

Materials:

-

7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Buchwald-type ligand, e.g., RuPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene and Water (10:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 7-Chloro-2-(trifluoromethyl)quinoline, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Catalyst Addition: In a separate vial, briefly purge the Pd(OAc)₂ and RuPhos with inert gas, then add them to the Schlenk flask.

-

Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8][11]

-

Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Causality of Choices: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the relatively unreactive aryl chloride.[8] The aqueous base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[12]

Exemplary Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines the synthesis of a 2-amino-quinoline derivative, a key step in building analogues of many bioactive molecules.

Objective: To synthesize N-benzyl-7-chloro-2-(trifluoromethyl)quinolin-2-amine.

Materials:

-

7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)

-

Benzylamine (1.5 eq)

-

A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

High-boiling point solvent, e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 7-Chloro-2-(trifluoromethyl)quinoline in the chosen solvent under an inert atmosphere.

-

Reagent Addition: Add benzylamine followed by DIPEA to the stirred solution.

-

Reaction: Heat the mixture to 120-150 °C. The high temperature is necessary to overcome the activation energy for disrupting the aromaticity in the intermediate Meisenheimer complex.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Verify the product structure and purity via NMR and Mass Spectrometry.

Causality of Choices: A polar aprotic solvent like NMP or DMSO is used to solubilize the reagents and to facilitate the formation of the charged intermediate complex. A high temperature is required as halopyridines and haloquinolines are generally less reactive than other activated aryl halides.[6][7]

Safety, Handling, and Storage

As a senior scientist, ensuring a culture of safety is paramount. All laboratory operations involving 7-Chloro-2-(trifluoromethyl)quinoline must be conducted with appropriate precautions.

-

Hazard Identification: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

7-Chloro-2-(trifluoromethyl)quinoline is more than just a catalog chemical; it is a strategic asset for synthetic and medicinal chemists. Its structure is a deliberate convergence of a biologically relevant quinoline core and a performance-enhancing trifluoromethyl group. The presence of a reactive chlorine handle at the 2-position provides a direct and reliable gateway for diversification, enabling the efficient exploration of chemical space around the quinoline scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of well-designed, versatile intermediates like 7-Chloro-2-(trifluoromethyl)quinoline will only increase, solidifying its role as a key building block in the development of next-generation medicines.

References

-

Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573. Available from: [Link]

-

Voskressensky, L. G., et al. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. Available from: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Hajós, G., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3832. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1918. Available from: [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from [Link]

-

McDonald, C. E., & Bendorf, H. D. (n.d.). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Ahead of Print. Available from: [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

de Paula, M. C. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. Available from: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of 7-Chloro-2-(trifluoromethyl)quinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its empirical determination, and discusses the implications of its physicochemical properties for practical applications.

Introduction: The Significance of 7-Chloro-2-(trifluoromethyl)quinoline

7-Chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of a chlorine atom and a trifluoromethyl group to the quinoline ring can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity[4]. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application in drug discovery and development processes.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 7-Chloro-2-(trifluoromethyl)quinoline and Related Compounds

| Property | 7-Chloro-2-(trifluoromethyl)quinoline | Quinoline | 2-(Trifluoromethyl)quinoline | 7-Chloro-2-methylquinoline |

| Molecular Formula | C₁₀H₅ClF₃N | C₉H₇N[5] | C₁₀H₆F₃N[6] | C₁₀H₈ClN[7][8] |

| Molecular Weight | 231.6 g/mol | 129.16 g/mol [3] | 197.16 g/mol [6] | 177.63 g/mol [7][8] |

| Melting Point (°C) | Data not available | -15[3] | 58-62[6] | Data not available |

| Boiling Point (°C) | Data not available | 237-239[3] | Data not available | Data not available |

| General Aqueous Solubility | Predicted to be low | Sparingly soluble[5] | Data not available | Sparingly soluble[9] |

| General Organic Solvent Solubility | Predicted to be moderate to high | Soluble in alcohol, ether, benzene[5] | Data not available | Data not available |

The structure of 7-Chloro-2-(trifluoromethyl)quinoline is characterized by a largely hydrophobic aromatic quinoline core. The presence of the trifluoromethyl group, a strongly lipophilic moiety, is expected to further decrease its aqueous solubility[10]. Conversely, these structural features suggest favorable solubility in a range of organic solvents. The chlorine atom also contributes to the molecule's nonpolar character. Therefore, it is anticipated that 7-Chloro-2-(trifluoromethyl)quinoline will exhibit good solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene, benzene).

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, this section provides a robust, self-validating experimental protocol for determining the solubility of 7-Chloro-2-(trifluoromethyl)quinoline. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

7-Chloro-2-(trifluoromethyl)quinoline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined caps

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 7-Chloro-2-(trifluoromethyl)quinoline into a series of glass vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-Chloro-2-(trifluoromethyl)quinoline.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the concentration of the saturated solution, determined by HPLC, and is typically expressed in units of mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of 7-Chloro-2-(trifluoromethyl)quinoline in a given organic solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and the solvent.

-

Polarity: The low polarity of the quinoline ring and the trifluoromethyl group suggests that nonpolar and weakly polar solvents will be more effective at dissolving this compound.

-

Hydrogen Bonding: 7-Chloro-2-(trifluoromethyl)quinoline is a hydrogen bond acceptor at the nitrogen atom of the quinoline ring. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solvating power.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for specific solvent systems.

Diagram 2: Intermolecular Interactions Influencing Solubility

Caption: Key intermolecular forces governing solubility.

Practical Applications and Implications

A thorough understanding of the solubility of 7-Chloro-2-(trifluoromethyl)quinoline is crucial for several stages of research and development:

-

Synthesis and Purification: The choice of solvent for a chemical reaction can significantly impact reaction rates and yields. Solubility data is also essential for selecting appropriate solvents for crystallization and chromatographic purification.

-

In Vitro Biological Assays: For biological screening, compounds are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions. Knowing the solubility limit in DMSO is critical to avoid precipitation in assay media.

-

Formulation Development: For in vivo studies, the compound may need to be formulated in a suitable vehicle. Solubility in various pharmaceutically acceptable solvents and co-solvents will guide the selection of an appropriate formulation strategy.

Conclusion

While direct quantitative solubility data for 7-Chloro-2-(trifluoromethyl)quinoline is not widely published, its molecular structure strongly suggests poor aqueous solubility and good solubility in a range of organic solvents. This guide provides a robust framework for researchers to experimentally determine these crucial parameters. The detailed protocol for the shake-flask method, coupled with an understanding of the underlying physicochemical principles, empowers scientists to generate reliable data essential for advancing the research and development of this and other promising quinoline-based compounds.

References

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- National Institutes of Health. (n.d.). 7-Chloro-2-methylquinoline. PubChem.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- PubMed Central. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)quinoline 97.

- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.

- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.

- ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline synthesis.

- Benchchem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.

- ChemSynthesis. (2025). 2-propyl-7-(trifluoromethyl)quinoline.

- Guidechem. (n.d.). 7-Chloro-2-methylquinoline 4965-33-7 wiki.

- OUCI. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. ijfmr.com [ijfmr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: A Technical Journey Through the Discovery and History of Quinoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its humble origins in the dense, black matrix of coal tar to its celebrated status as a "perpetual and multipurpose scaffold" in medicinal chemistry, the story of quinoline is a compelling narrative of chemical discovery, synthetic innovation, and pharmacological triumph.[1] This guide, designed for the discerning researcher, delves into the pivotal moments of this journey. We will not merely recount historical facts; instead, we will explore the causality behind key synthetic developments and the mechanistic insights that propelled quinoline derivatives to the forefront of modern medicine.

Part 1: The Dawn of Quinoline - From Coal Tar to Alkaloids

The history of quinoline begins not in a pristine laboratory, but in the industrial byproduct of coal gasification. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[2] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the potent antimalarial alkaloid quinine with potassium hydroxide, naming his isolate "Chinoilin" or "Chinolein".[2]

Initially, these two compounds were believed to be distinct isomers due to differences in their reactivity.[2] However, the astute observations of August Hoffmann later confirmed that these discrepancies arose from contaminants. He demonstrated that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the identical molecule: a simple heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, which we now know as quinoline.[2][3] This seminal discovery established a crucial link between a synthetic chemical derived from an industrial source and a vital, naturally occurring therapeutic agent. It unveiled the quinoline core as a privileged scaffold present in numerous Cinchona alkaloids, including quinine, cinchonidine, and cinchonine.[4]

Part 2: The Architectural Blueprints - Classical Syntheses of the Quinoline Core

The structural elucidation of quinoline ignited a flurry of activity in the late 19th century, as chemists sought to construct this valuable scaffold from simpler precursors. This era gave rise to a series of elegant and robust synthetic methods, many of which are still in use today. These are not just historical curiosities; they represent foundational strategies in heterocyclic chemistry.

The Skraup Synthesis (1880): A Forceful Cyclization

The first major breakthrough came in 1880 with Zdenko Hans Skraup's development of a method to synthesize quinoline itself.[4][5] The Skraup synthesis is a powerful, albeit notoriously exothermic, reaction involving the heating of an aromatic amine (like aniline) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[5][6]

The causality behind this choice of reagents is elegant. The sulfuric acid first dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] The aromatic amine then undergoes a conjugate (Michael) addition to the acrolein. The acidic environment catalyzes the subsequent cyclization of the intermediate, followed by dehydration and, finally, oxidation to yield the stable aromatic quinoline ring.[6] The choice of nitrobenzene as the oxidant is particularly insightful, as its reduction product is aniline, a starting material for the reaction.[6]

-

Warning: This reaction is highly exothermic and can become violent. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

-

Preparation: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Moderation: To control the reaction's vigor, a moderator such as ferrous sulfate or boric acid is often added.[6]

-

Addition of Oxidant: Slowly and carefully add nitrobenzene to the mixture.

-

Heating: Heat the mixture gently to initiate the reaction. Once initiated, the reaction's exothermic nature will often sustain the required temperature. Maintain controlled heating under reflux for several hours.

-

Workup: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

Purification: The quinoline is typically purified by steam distillation followed by fractional distillation.

Caption: The acid-catalyzed pathway of the Combes synthesis.

Part 3: The Pharmacological Revolution - Quinoline Derivatives as Therapeutic Agents

The ability to synthesize the quinoline core reliably and in various substituted forms was the catalyst for its explosion in drug discovery. The scaffold proved to be remarkably versatile, forming the basis for drugs treating a wide array of diseases. [7]

The Antimalarial Saga: From Quinine to Chloroquine

The most historically significant application of quinoline derivatives has been in the fight against malaria. [8]

-

Quinine: This natural alkaloid was the first effective treatment for malaria. Its use demonstrated the therapeutic potential of the quinoline scaffold. The mechanism of action, though not fully resolved, is believed to involve the inhibition of the parasite's heme detoxification pathway. [9]The parasite Plasmodium falciparum digests hemoglobin in its acidic food vacuole, releasing toxic free heme. [10]It neutralizes this heme by polymerizing it into an inert crystal called hemozoin. [9]* Chloroquine: The introduction of the synthetic 4-aminoquinoline compound chloroquine in the 1940s was a monumental step forward. [8]Chloroquine is a weak base that accumulates to high concentrations in the acidic food vacuole of the parasite. [10]There, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme. [11]The resulting buildup of toxic, free heme disrupts membrane function and leads to parasite death. [10][12]This targeted accumulation and specific molecular interaction represent a masterclass in rational drug design.

Caption: Chloroquine inhibits hemozoin formation, causing toxic heme buildup.

Modern Frontiers: Beyond Malaria

The versatility of the quinoline scaffold extends far beyond antimalarials. Strategic modifications to the core structure have yielded potent drugs in numerous other therapeutic areas.

-

Antibacterial Agents: The development of fluoroquinolones (e.g., Ciprofloxacin) marked a significant advance in antibacterial therapy. [1]These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

-

Anticancer Drugs: Derivatives like Camptothecin and Topotecan are used in cancer chemotherapy. [13]They function as topoisomerase I inhibitors, leading to DNA damage and inducing apoptosis in cancer cells. [13]* Other Applications: The quinoline motif is present in a vast range of other drugs, including antivirals, antifungals, antihistamines, and cardiovascular agents, underscoring its status as a privileged structure in medicinal chemistry. [1][7][14][15]

Conclusion and Future Outlook

The journey of quinoline from an obscure component of coal tar to a cornerstone of modern pharmacotherapy is a testament to the power of organic synthesis and medicinal chemistry. The classical synthetic reactions developed over a century ago provided the essential tools to unlock the potential of this simple heterocycle. By understanding the mechanisms of these reactions and the biological targets of their products, scientists have been able to design and develop a remarkable arsenal of therapeutic agents. The "perpetual scaffold" continues to inspire new research, with ongoing efforts to synthesize novel derivatives with enhanced efficacy, reduced toxicity, and the ability to combat emerging drug resistance. The history of quinoline is still being written, and its future in medicine remains as bright as its initial discovery was profound.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

-

Quinoline. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved January 24, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Retrieved January 24, 2026, from [Link]

-

Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved January 24, 2026, from [Link]

-

Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar. Retrieved January 24, 2026, from [Link]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]

-

Quinine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]

-

"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]

-

The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. Retrieved January 24, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Retrieved January 24, 2026, from [Link]

-

The Discovery of Quinoline Based Single-Ligand Human H1 and H3 Receptor Antagonists. (2016). Retrieved January 24, 2026, from [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 24, 2026, from [Link]

-

Doebner-von Miller Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Retrieved January 24, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved January 24, 2026, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Quinine - Wikipedia [en.wikipedia.org]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. journals.co.za [journals.co.za]

- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 14. sciencescholar.us [sciencescholar.us]

- 15. The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of trifluoromethylated quinolines

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Quinolines

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its fusion of benzene and pyridine rings provides a versatile template for interacting with diverse biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group has emerged as a powerful tool in modern drug design, significantly enhancing the pharmacological profile of parent molecules. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated quinolines, synthesizing mechanistic insights, structure-activity relationships (SAR), and key experimental data. We will explore the profound influence of the -CF3 group on molecular properties and delve into the spectrum of therapeutic applications, including anticancer, antimalarial, antiviral, and neuroactive domains, offering researchers and drug development professionals a detailed resource for advancing this promising class of compounds.

The Physicochemical Primacy of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple bulky substituent; its unique electronic properties fundamentally alter the parent quinoline's behavior in a biological system. Understanding this causality is key to rational drug design.

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes. This is crucial for reaching intracellular targets and improving oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group (-CH3) with a -CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety lowers the pKa of the quinoline nitrogen. This can be critical for modulating the ionization state of the molecule at physiological pH, influencing receptor binding, cell permeability, and solubility.

-

Altered Binding Interactions: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.[2]

// Nodes Quinoline [label="Quinoline\nScaffold", fillcolor="#4285F4"]; CF3 [label="Trifluoromethyl\n(-CF3) Group", fillcolor="#EA4335"]; Properties [label="Enhanced Physicochemical\n& Pharmacokinetic Properties", fillcolor="#34A853", shape=ellipse];

// Sub-properties Lipophilicity [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Metabolic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Lowered pKa (Basicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Altered Binding Interactions", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CF3 -> Quinoline [label="Incorporation", color="#EA4335"]; Quinoline -> Properties [label="Leads to", color="#4285F4"]; Properties -> {Lipophilicity, Stability, pKa, Binding} [arrowhead=none];

// Nodes Quinoline [label="Quinoline\nScaffold", fillcolor="#4285F4"]; CF3 [label="Trifluoromethyl\n(-CF3) Group", fillcolor="#EA4335"]; Properties [label="Enhanced Physicochemical\n& Pharmacokinetic Properties", fillcolor="#34A853", shape=ellipse];

// Sub-properties Lipophilicity [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Metabolic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Lowered pKa (Basicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Altered Binding Interactions", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CF3 -> Quinoline [label="Incorporation", color="#EA4335"]; Quinoline -> Properties [label="Leads to", color="#4285F4"]; Properties -> {Lipophilicity, Stability, pKa, Binding} [arrowhead=none]; } END_OF_DOT Caption: The strategic addition of a -CF3 group modifies the quinoline core, enhancing key drug-like properties.

Spectrum of Biological Activities

Trifluoromethylated quinolines exhibit a vast range of biological activities, making them privileged structures in drug discovery.[3]

Anticancer Activity

A significant area of research has focused on the potent antiproliferative effects of these compounds.[1][4] Novel quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors.[4]

Mechanism of Action: While diverse mechanisms exist, many trifluoromethylated quinolines induce apoptosis (programmed cell death) in cancer cells.[4] Some derivatives function as tyrosine kinase inhibitors, blocking signaling pathways essential for tumor growth and proliferation.[2] For instance, certain compounds have shown potent activity against MGC-803, HCT-116, and MCF-7 cancer cell lines, arresting the cell cycle at the G2/M phase and upregulating apoptosis-related proteins like Caspase-3/9.[5]

Structure-Activity Relationship (SAR):

-

The position of the -CF3 group on the quinoline ring is critical for activity.

-

The nature of the substituent at other positions can drastically alter potency. For example, a study on quinoline-derived trifluoromethyl alcohols found that a 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol structure (compound 2) showed more potent anticancer activity than cisplatin in certain assays.[4]

-

Hybrid molecules incorporating a benzenesulfonamide moiety have also shown promise, with some exhibiting higher activity than the reference drug doxorubicin.

| Compound ID | Key Structural Features | Cancer Cell Line | Activity (LC50/IC50) | Reference |

| Compound 2 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Human Tumor Cell Line | LC50 = 14.14 μM | [4] |

| Compound 15 | Trifluoromethylquinoline-urea-benzenesulfonamide hybrid | Various | Higher than doxorubicin | |

| Compound 12e | Quinoline-chalcone derivative | MGC-803 (Gastric) | IC50 = 1.38 µM | [5] |

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine and mefloquine.[6][7] Trifluoromethyl substitution has proven crucial for designing new agents to combat drug-resistant strains of Plasmodium falciparum.[8]

Mechanism of Action: Quinoline antimalarials are thought to function by accumulating in the parasite's acidic digestive vacuole.[6] There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6] The parasite normally polymerizes heme into inert hemozoin crystals, but quinolines cap the growing crystal, leading to a buildup of toxic free heme and subsequent parasite death.[6] The lipophilicity imparted by the -CF3 group can enhance accumulation in the vacuole.

Structure-Activity Relationship (SAR):

-

Mefloquine, a widely used antimalarial, features two -CF3 groups.

-

For endochin-like quinolones (ELQs), a new class of antimalarials, a substituted trifluoromethoxy or trifluoromethyl biaryl side chain is crucial for potent activity against resistant strains.[8]

-

The placement of this side chain at the 2-, 3-, 4-, or 6-position of the quinolone core generates potent agents.[8]

-

For instance, 5-aryl-8-aminoquinolines with trifluoromethyl groups have shown high efficacy against drug-resistant malaria types.[1]

Antiviral Activity

Trifluoromethylated quinolines have demonstrated broad-spectrum antiviral potential against viruses such as Zika (ZIKV), Ebola, and various coronaviruses.[9]

Mechanism of Action: The mechanisms are virus-specific. For ZIKV, 2,8-bis(trifluoromethyl)quinoline derivatives, structurally related to mefloquine, were found to inhibit viral replication and reduce viral RNA production.[9][10] The exact target is often viral entry or a key enzyme in the replication cycle.

| Compound Class | Key Structural Features | Target Virus | Key Finding | Reference |

| Mefloquine Analogs | 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | Reduced ZIKV RNA production, some analogs more potent than mefloquine. | [9][10] |

Neuroprotective, Analgesic, and Antiepileptic Activities

This class of compounds also shows significant activity in the central nervous system (CNS).[3]

Mechanism of Action: A key mechanism for the analgesic and antiepileptic effects of certain quinoline-derived α-trifluoromethylated alcohols is the blockade of sodium channels.[11] By blocking these channels, the compounds reduce the inflammatory sodium signals released during peripheral nerve and tissue damage, thereby alleviating neuropathic pain.[11] Some derivatives are also being investigated as multifunctional antioxidants with neuroprotective potential against degenerative diseases like Alzheimer's and Parkinson's.[12][13]

Key Findings:

-

In a zebrafish larvae model, specific trifluoromethylated quinoline alcohols (compounds C2 and C3) were shown to relieve thermal pain response.[11]

-

These same compounds were demonstrated to block sodium channels using an in vivo CoroNa green assay, directly linking the molecular action to the analgesic effect.[11]

Experimental Methodologies & Protocols

To ensure scientific integrity and provide actionable insights, this section details representative protocols for the synthesis and biological evaluation of trifluoromethylated quinolines.

Representative Synthesis: sp³ C-H Functionalization

A modern and efficient route to quinoline-derived trifluoromethyl alcohols involves the direct functionalization of a C-H bond adjacent to the quinoline nitrogen.[4]

Protocol: Synthesis of Quinoline-Derived Trifluoromethyl Alcohols

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve methyl quinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane).

-

Initiation: Add a catalytic amount of a suitable initiator (e.g., an organic peroxide) to the solution.

-

Reagent Addition: Slowly add the desired trifluoromethyl ketone (e.g., trifluoroacetophenone) (1.2 equiv.) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired trifluoromethyl alcohol.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening\n(e.g., Cell Proliferation Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Model\n(e.g., Zebrafish Toxicity/Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis &\nLead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", fillcolor="#202124", fontcolor="#FFFFFF", shape=diamond];

// Edges Synthesis -> Characterization; Characterization -> InVitro; InVitro -> InVivo [label="Promising Hits"]; InVivo -> SAR; SAR -> Synthesis [label="Iterative Design", style=dashed]; SAR -> Candidate; } END_OF_DOT Caption: A typical workflow for the discovery and optimization of bioactive trifluoromethylated quinolines.

Biological Assay: In Vivo Zebrafish Embryo Toxicity and Efficacy Model

The zebrafish (Danio rerio) model is a powerful high-throughput system for assessing both the toxicity and therapeutic potential of novel compounds in a whole-organism context.[3][4]

Protocol: Zebrafish Embryo Toxicity Assay

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 embryo medium.

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series in E3 medium to achieve the final desired concentrations (e.g., 1 µM to 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: At 6 hours post-fertilization (hpf), transfer 20-30 healthy embryos per well into a 24-well plate. Replace the E3 medium with the respective compound dilutions. Include a vehicle control (DMSO in E3) and a positive control (e.g., cisplatin for anticancer studies).

-

Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

-

Endpoint Assessment: At 24, 48, and 72 hpf, examine the embryos under a stereomicroscope. Record key toxicological endpoints:

-

Mortality (coagulation, lack of heartbeat).

-

Teratogenic effects (e.g., yolk sac edema, pericardial edema, spinal curvature, craniofacial malformations).

-

Behavioral changes (e.g., altered touch response).

-

-

Data Analysis: Calculate the Lethal Concentration 50 (LC50) and determine the Maximum Non-Lethal Concentration (MNLC). For efficacy studies (e.g., anticancer), assess for desired phenotypes such as reduced proliferation in a tumor xenograft model or apoptosis via acridine orange staining.[4]

Future Perspectives and Conclusion

Trifluoromethylated quinolines represent a highly validated and promising scaffold for the development of new therapeutics. The unique properties conferred by the -CF3 group provide a robust strategy for overcoming common drug development hurdles such as metabolic instability and off-target toxicity.[8] Future research will likely focus on:

-

Expanding Hybridization: Creating hybrid molecules that combine the trifluoromethylated quinoline core with other pharmacophores to achieve multi-target activity, particularly for complex diseases like cancer and drug-resistant infections.[7]

-

Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of novel active compounds.

-

Clinical Translation: Advancing the most promising lead compounds, such as the next-generation endochin-like quinolones, through preclinical and clinical trials.[8]

References

-

D'Souza, R. S., et al. (2022). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100571. [Link]

-

Kaur, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3295. [Link]

-

Al-Suwaidan, I. A., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1935-1941. [Link]

-

D'Souza, R. S., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed, 19(2), e202100571. [Link]

-

Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(15), 10461-10481. [Link]

-

Foucal, A., et al. (2023). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 44(11), 2200710. [Link]

-

Singh, S., & Singh, P. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

-

Makhado, P. B., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(8), 1879. [Link]

-

The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]

-

Rojas, R., & Figueroa, M. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Tropical Medicine and Infectious Disease, 4(1), 42. [Link]

-

Woodland, J. G. (2020). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]

-

Journal of Medicinal Chemistry. (2024). ACS Publications. [Link]

-

Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 57. [Link]

-

Journal of Medicinal Chemistry. (2010). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications. [Link]

-

Kaur, R., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Molecular Structure, 1262, 132962. [Link]

-

Martínez-Alonso, E., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. Antioxidants, 11(11), 2217. [Link]

-

Alhakamy, N. A., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 18, 3037-3051. [Link]

-

Briguglio, I., et al. (2021). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]

-

Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1845. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 21-29. [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6681. [Link]

-

Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

Antimalarial Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone Element in Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract: The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound and often predictable influence on a drug candidate's profile. This guide provides a detailed examination of the multifaceted role of the CF3 group, moving beyond simple descriptions to explore the underlying physicochemical principles and their practical application in drug design. We will dissect its impact on metabolic stability, membrane permeability, target binding affinity, and acidity, providing a framework for its rational deployment. This document is intended for researchers and scientists in the field of drug development, offering field-proven insights, detailed experimental considerations, and actionable strategies for leveraging the unique properties of this powerful functional group.

The Fundamental Physicochemical Character of the Trifluoromethyl Group

The utility of the CF3 group stems from a unique combination of steric and electronic properties that are dramatically different from its hydrocarbon analogue, the methyl (CH3) group.

-

High Electronegativity: Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms makes the CF3 group an exceptionally strong electron-withdrawing group through induction. This property is central to its ability to modulate the pKa of nearby functional groups and alter the charge distribution of an entire molecule.

-

Steric Profile: While often considered a simple bioisostere of a methyl group, the CF3 group is significantly larger. The C-F bond (1.35 Å) is longer than the C-H bond (1.09 Å), and the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), resulting in a greater steric footprint that can influence ligand conformation and receptor fit.

-

Lipophilicity Contribution: The introduction of a CF3 group almost invariably increases the lipophilicity of a molecule, a critical parameter for membrane permeability and bioavailability. This is quantified by the Hansch-Leo partition coefficient parameter, π, where π(CF3) is approximately 0.88, indicating a significant contribution to hydrophobicity. However, this effect is highly context-dependent and can be influenced by the local electronic environment.

Modulating Pharmacokinetic Properties (ADME)

The primary driver for incorporating a CF3 group is often to overcome pharmacokinetic challenges, particularly metabolic instability.

Enhancing Metabolic Stability

One of the most powerful applications of the CF3 group is to block metabolic oxidation. The cytochrome P450 (CYP450) family of enzymes, responsible for the majority of Phase I metabolism, hydroxylates electron-rich C-H bonds. By replacing a metabolically labile methyl or methoxy group with a robust CF3 group, this pathway is effectively blocked. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), and the carbon atom in a CF3 group is electron-deficient, rendering it resistant to oxidative cleavage by CYP450 enzymes.

Diagram: Mechanism of Metabolic Blocking Below is a conceptual diagram illustrating how a trifluoromethyl group can shield a molecule from oxidative metabolism by cytochrome P450 enzymes.

Caption: CF3 group protecting a drug from CYP450-mediated oxidation.

Impact on Lipophilicity and Permeability

As previously noted, the CF3 group generally increases a molecule's lipophilicity, as measured by its partition coefficient (logP). This enhancement can improve a drug's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier, which can lead to improved oral bioavailability and CNS penetration.

Table 1: Comparative Lipophilicity of Analogues This table demonstrates the typical increase in logP upon substitution of a methyl group with a trifluoromethyl group in common aromatic scaffolds.

| Parent Compound | CH3-Substituted logP | CF3-Substituted logP | ΔlogP |

| Toluene | 2.73 | 3.61 | +0.88 |

| Anisole | 2.11 | 2.99 | +0.88 |

| Aniline | 0.90 | 1.78 | +0.88 |

Data synthesized from established Hansch π values.

Optimizing Pharmacodynamic Properties

The electronic and steric nature of the CF3 group can be skillfully exploited to fine-tune a drug's interaction with its biological target.

Enhancing Binding Affinity and Selectivity

The introduction of a CF3 group can lead to more potent and selective drugs through several mechanisms:

-

Direct Binding Interactions: The fluorine atoms can act as weak hydrogen bond acceptors. More significantly, the CF3 group can engage in favorable dipole-dipole or multipolar interactions with polar residues in a protein's binding pocket.

-

Conformational Control: The steric bulk of the CF3 group can lock the ligand into a more favorable binding conformation, reducing the entropic penalty of binding.

-

Hydrophobic Interactions: The lipophilic nature of the group allows it to occupy and form favorable van der Waals contacts within hydrophobic pockets of the receptor.

The non-steroidal anti-inflammatory drug Celecoxib (Celebrex) is a classic example. The CF3 group on its pyrazole ring is crucial for fitting into a specific hydrophobic side pocket of the COX-2 enzyme, contributing significantly to its selectivity over the COX-1 isoform.

Modulation of Acidity (pKa)

The strong inductive electron-withdrawing effect of the CF3 group can dramatically lower the pKa of nearby acidic or basic functional groups. For an amine, this makes the group less basic; for a carboxylic acid or alcohol, it becomes more acidic. This modulation is critical for several reasons:

-

Optimizing Ionization at Physiological pH: Adjusting the pKa can control the ionization state of a drug in the blood (pH ~7.4), which affects its solubility, cell permeability, and interaction with transporters.

-

Avoiding Off-Target Effects: For example, reducing the basicity of an amine can prevent its interaction with the hERG potassium channel, a common cause of cardiotoxicity.

Synthetic Methodologies and Experimental Protocols

The introduction of a CF3 group is a non-trivial synthetic step. Modern chemistry has produced a range of reliable reagents and protocols.

Key Trifluoromethylating Reagents

-

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF3) is widely used to deliver a nucleophilic "CF3-" equivalent to electrophiles like aldehydes and ketones.

-

Electrophilic Reagents: Togni reagents and Umemoto reagents are used to deliver an electrophilic "CF3+" equivalent to nucleophiles such as enolates, phenols, and heterocycles.

-

Radical Reagents: Reagents like the Langlois reagent (CF3SO2Na) can generate a CF3 radical, which is effective for trifluoromethylating heteroaromatics.

Diagram: General Experimental Workflow for Trifluoromethylation This diagram outlines a typical laboratory workflow for an electrophilic trifluoromethylation reaction.

Caption: A standard laboratory workflow for a trifluoromethylation reaction.

Protocol: In Vitro Metabolic Stability Assay

To validate the effect of a CF3 group on metabolism, an in vitro assay using liver microsomes is standard practice.

Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH.

Materials:

-

Test compound and positive control (e.g., Verapamil)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

-

96-well plates

Methodology:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Dilute with phosphate buffer to the final desired concentration (e.g., 1 µM), keeping the final DMSO concentration <0.5%.

-

Incubation Mixture: In a 96-well plate, add the liver microsomes to the buffered compound solution. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k). A longer half-life for a CF3-containing analogue compared to its CH3 counterpart confirms enhanced metabolic stability.

Case Studies: The CF3 Group in Marketed Drugs

-

Fluoxetine (Prozac): An antidepressant (SSRI). The CF3 group is located on a phenyl ring in the para position. Its strong electron-withdrawing nature is believed to be critical for the selective inhibition of the serotonin transporter (SERT). It also contributes to the drug's lipophilicity, allowing it to cross the blood-brain barrier effectively.

-

Sitagliptin (Januvia): A drug for type 2 diabetes that inhibits the DPP-4 enzyme. It features a trifluoromethyl group on a triazolopiperazine core. This group is essential for high-affinity binding, fitting snugly into a hydrophobic pocket of the enzyme. It also imparts excellent metabolic stability, contributing to the drug's once-daily dosing regimen.

Conclusion

The trifluoromethyl group is far more than a simple bioisostere of a methyl group. It is a strategic tool that, when applied with a deep understanding of its properties, can solve complex challenges in drug discovery. From blocking metabolic hotspots and enhancing membrane permeability to fine-tuning pKa and optimizing target binding, the CF3 group provides medicinal chemists with a reliable method to improve the potency, selectivity, and pharmacokinetic profile of drug candidates. Its continued prevalence in newly approved drugs underscores its enduring importance in the development of safe and effective medicines.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

-

Title: The Fluorine Content of Central Nervous System Drugs Source: ACS Publications - ACS Chemical Neuroscience URL: [Link]

-

Title: The use of fluorine in drug design Source: The Royal Society of Chemistry - MedChemComm URL: [Link]

-

Title: Fluorine in medicinal chemistry: A review of anti-cancer agents Source: SpringerLink - Acta Pharmaceutica Sinica B URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ScienceDirect - Journal of Fluorine Chemistry URL: [Link]

-

Title: How the small, electronegative fluorine atom can transform drug design Source: C&EN - Chemical & Engineering News URL: [Link]

-

Title: A new series of potent, selective, and orally active cyclooxygenase-2 inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

Technical Guide to the Procurement and Application of 7-Chloro-2-(trifluoromethyl)quinoline for Advanced Research

Abstract: 7-Chloro-2-(trifluoromethyl)quinoline is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science, largely owing to the unique electronic properties conferred by its chloro and trifluoromethyl substituents. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the sourcing, characterization, and potential applications of this molecule. A comprehensive review of the commercial landscape reveals that this compound is not typically available as a stock item. Therefore, this document focuses on the strategic necessity of custom synthesis, providing expert guidance on selecting contract research organizations (CROs), outlining plausible synthetic pathways, and establishing robust analytical protocols for quality control.

Compound Profile and Physicochemical Properties

7-Chloro-2-(trifluoromethyl)quinoline is a distinct quinoline derivative. The presence of an electron-withdrawing trifluoromethyl group at the 2-position and a halogen at the 7-position makes it a valuable, albeit niche, building block for creating more complex molecules in drug discovery programs. Direct commercial availability is extremely limited, positioning this compound primarily within the domain of custom synthesis.

Below is a table summarizing its key identifiers and predicted physicochemical properties, derived from computational analysis and comparison with structurally related analogs.

| Property | Value | Source/Method |

| IUPAC Name | 7-chloro-2-(trifluoromethyl)quinoline | --- |

| Molecular Formula | C₁₀H₅ClF₃N | --- |

| Molecular Weight | 231.60 g/mol | Calculated[1] |

| CAS Number | Not assigned | --- |

| Predicted pKa | ~ -2.0 (highly basic) | Analog Data[1] |

| Predicted XLogP3-AA | ~ 4.0 | Analog Data[1] |

| Appearance | Likely off-white to pale yellow solid | Inferred |

| Solubility | Expected to be soluble in organic solvents (DCM, THF, Ethyl Acetate); poorly soluble in water. | Inferred |

Sourcing & Procurement: The Custom Synthesis Imperative

Standard catalog searches for 7-Chloro-2-(trifluoromethyl)quinoline consistently fail to yield off-the-shelf suppliers. This scarcity necessitates a custom synthesis approach for procurement. Engaging a reputable Contract Research Organization (CRO) or a custom synthesis company is the most viable strategy for obtaining this molecule.

Selecting a Custom Synthesis Partner

Choosing the right partner is critical for success. The ideal CRO should possess deep expertise in heterocyclic and fluorine chemistry.[2][3] Key vetting criteria include:

-